2-Methylpentan-3-yl acetate

Description

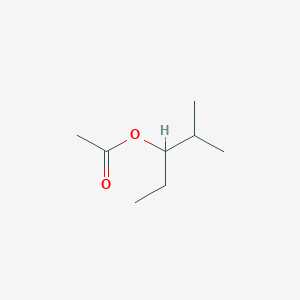

2-Methylpentan-3-yl acetate is an ester derived from the reaction of acetic acid with 2-methylpentan-3-ol. The compound is characterized by a branched pentyl chain at the 3-position of the acetate group, which influences its physical and chemical behavior. Such esters are commonly utilized in flavorings, fragrances, and industrial solvents due to their volatility and fruity aromas .

Properties

CAS No. |

35897-16-6 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-methylpentan-3-yl acetate |

InChI |

InChI=1S/C8H16O2/c1-5-8(6(2)3)10-7(4)9/h6,8H,5H2,1-4H3 |

InChI Key |

GLESBSXIWORDRL-UHFFFAOYSA-N |

SMILES |

CCC(C(C)C)OC(=O)C |

Canonical SMILES |

CCC(C(C)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2-Methylpentan-3-yl acetate with related esters:

Notes:

- Branching Effects : The increased branching in this compound compared to linear esters (e.g., n-pentyl acetate) likely reduces its boiling point due to decreased molecular surface area and weaker van der Waals interactions .

- CAS Number Discrepancy : Isopentyl acetate is listed under two CAS numbers (123-92-2 and 106-27-4), reflecting variations in isomer composition or purity grades .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methylpentan-3-yl acetate in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification of 2-Methylpentan-3-ol with acetic acid under acid catalysis (e.g., H₂SO₄). Alternatively, transesterification of methyl acetate with 2-Methylpentan-3-ol using lipase enzymes or Lewis acids may improve selectivity. Purity can be verified via gas chromatography (GC) or NMR spectroscopy .

- Key Considerations : Optimize reaction conditions (temperature, catalyst loading) to minimize side products like diesters or dehydration byproducts.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT calculations) to confirm ester group (-OAc) and branching.

- IR : Identify characteristic carbonyl (C=O) stretching at ~1740 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Crystallize the compound or a heavy-atom derivative (e.g., brominated analog) and solve the structure using the SHELX suite (e.g., SHELXT for space-group determination, SHELXL for refinement). Focus on resolving torsional angles around the ester group and methyl branching .

- Data Contradiction Analysis : If experimental data conflicts with computational models (e.g., unexpected bond lengths), re-examine refinement parameters or consider alternative space groups. Validate thermal displacement parameters to rule out disorder .

Q. What strategies mitigate challenges in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Extraction : Use liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) or solid-phase microextraction (SPME) for trace amounts.

- Quantification : Employ GC-MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Calibration : Validate linearity and detection limits using spiked samples .

- Troubleshooting : If recovery rates are inconsistent, optimize pH during extraction to stabilize the ester against hydrolysis.

Q. How do computational models predict the thermodynamic properties (e.g., Henry’s Law constant) of this compound?

- Methodological Answer : Use group contribution methods (e.g., UNIFAC) or quantum mechanical calculations (e.g., COSMO-RS) to estimate vapor-liquid equilibria. Compare predictions with experimental data from analogous esters (e.g., ethyl acetate’s Henry’s Law constant: 804.7 kJ/mol) .

- Validation : Cross-check results with headspace GC or static vapor-pressure measurements to refine computational parameters.

Data Interpretation and Experimental Design

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts for this compound?

- Methodological Answer :

- Source Analysis : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆), conformational flexibility, or improper DFT functional selection.

- Adjustments : Re-optimize computational models using explicit solvent simulations or hybrid functionals (e.g., B3LYP-D3).

- Benchmarking : Compare with high-resolution crystallographic data to validate spatial arrangements .

Q. What experimental designs optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.